

Application Notes and Protocols for the Purification of N-Benzoylanthranilate by Recrystallization

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Compound of Interest

Compound Name: *N-Benzoylanthranilate*

Cat. No.: *B1266099*

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These application notes provide a detailed protocol for the purification of **N-benzoylanthranilate**, a white solid compound, utilizing the recrystallization technique. This method is designed to effectively remove impurities by leveraging the differential solubility of the compound and contaminants in a selected solvent system at varying temperatures.

Introduction

N-Benzoylanthranilate is the conjugate base of N-benzoylanthranilic acid.[1][2] Purification of this and similar chemical entities is a critical step in chemical synthesis and drug development to ensure the identity, purity, and safety of the final compound. Recrystallization is a robust and widely used method for the purification of solid organic compounds.[3] The principle of this technique relies on the selection of a suitable solvent or solvent system in which the compound of interest has high solubility at an elevated temperature and low solubility at a lower temperature.[4] As the saturated hot solution cools, the decreased solubility leads to the formation of pure crystals, while impurities remain dissolved in the solvent.[3]

Data Presentation

While specific quantitative data for the recrystallization of **N-benzoylanthranilate** is not extensively available in the literature, the following table provides recommended parameters

based on the known properties of **N-benzoylanthranilate** and general recrystallization principles for similar compounds.

Parameter	Recommended Value/Solvent	Rationale
Primary Solvent	Ethanol	N-benzoylanthranilate is soluble in ethanol.[1]
Anti-Solvent	Deionized Water	N-benzoylanthranilate is only slightly soluble in water.[1]
Dissolution Temperature	~78 °C (Boiling point of ethanol)	To ensure complete dissolution and formation of a saturated solution.
Crystallization Temperature	Room Temperature (~20-25 °C), then 0-4 °C	Slow cooling promotes the formation of larger, purer crystals.[5] An ice bath can maximize yield.[5]
Potential Impurities	Unreacted starting materials (e.g., anthranilic acid, benzoic anhydride, benzylamine), side products.[6]	These are often more or less soluble than the desired product, allowing for separation.

Experimental Protocol

This protocol outlines the steps for the purification of **N-benzoylanthranilate** using a mixed-solvent system of ethanol and water.

Materials:

- Crude **N-benzoylanthranilate**
- Ethanol (95% or absolute)
- Deionized Water

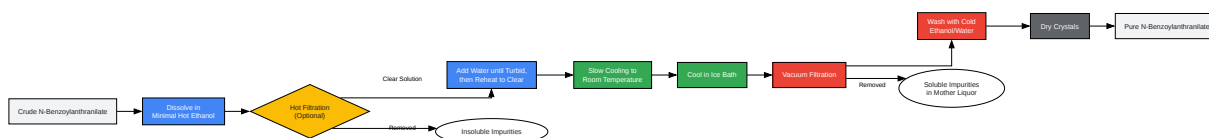
- Erlenmeyer flasks
- Heating mantle or hot plate with a water bath
- Magnetic stirrer and stir bar
- Buchner funnel and filter flask
- Filter paper
- Ice bath
- Spatula
- Watch glass

Procedure:

- Dissolution:
 - Place the crude **N-benzoylanthranilate** into an Erlenmeyer flask of an appropriate size.
 - Add a minimal amount of hot ethanol to the flask while stirring and gently heating. The goal is to dissolve the solid completely in the smallest possible volume of boiling solvent.
- Hot Filtration (Optional):
 - If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
- Addition of Anti-Solvent:
 - To the hot, clear ethanolic solution, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.

- Gently reheat the solution until it becomes clear again.
- Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of well-defined, pure crystals.[5]
 - Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.
- Isolation of Crystals:
 - Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
 - Ensure the filter flask is securely clamped.
- Washing:
 - Wash the crystals on the filter paper with a small amount of cold ethanol-water mixture to rinse away any remaining soluble impurities. It is important to use a cold solvent to minimize the loss of the desired product.
- Drying:
 - Transfer the purified crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a modest temperature until a constant weight is achieved.

Mandatory Visualization



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Caption: Workflow for the purification of **N-benzoylanthranilate**.

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